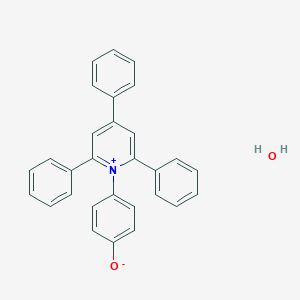
Bis(ethoxydimethylsilyl)methane
Overview
Description
Bis(ethoxydimethylsilyl)methane: is an organosilicon compound with the molecular formula C9H24O2Si2 . It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial and research applications . The compound is known for its unique properties, including its ability to undergo hydrolysis and form silanol groups, which makes it valuable in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(ethoxydimethylsilyl)methane can be synthesized through the reaction of ethanol with silanamine, specifically 1,1’-methylenebis[N,N,1,1-tetramethylsilanamine] . The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as toluene or hexane.
Addition of Reagents: Ethanol is added to the silanamine under an inert atmosphere to prevent oxidation.
Reaction Conditions: The mixture is heated to a temperature of around 80°C to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(ethoxydimethylsilyl)methane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups and ethanol.
Oxidation: The compound can be oxidized to form siloxane bonds, which are useful in the production of silicone polymers.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanol groups and ethanol.
Oxidation: Siloxane bonds.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Bis(ethoxydimethylsilyl)methane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(ethoxydimethylsilyl)methane involves its ability to undergo hydrolysis and form silanol groups. These silanol groups can further react to form siloxane bonds, which are essential in the formation of silicone polymers . The compound’s reactivity with nucleophiles also allows it to participate in various substitution reactions, leading to the formation of diverse organosilicon compounds .
Comparison with Similar Compounds
Bis(trimethylsilyl)methane: Similar in structure but with trimethylsilyl groups instead of ethoxydimethylsilyl groups.
Bis(dimethylsilyl)methane: Contains dimethylsilyl groups instead of ethoxydimethylsilyl groups.
Bis(methoxydimethylsilyl)methane: Similar but with methoxydimethylsilyl groups instead of ethoxydimethylsilyl groups.
Uniqueness: Bis(ethoxydimethylsilyl)methane is unique due to its ethoxy groups, which provide different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where specific reactivity or solubility is required .
Properties
IUPAC Name |
ethoxy-[[ethoxy(dimethyl)silyl]methyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si2/c1-7-10-12(3,4)9-13(5,6)11-8-2/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPRUQCZUHFSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-25-1 | |
| Record name | Bis(dimethylethoxysilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)





![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
